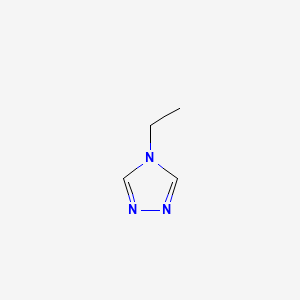
4-Ethyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,2,4-triazole is a derivative of 1,2,4-triazole, a five-membered ring molecule with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with aromaticity . The molecular weight of 4-Ethyl-1,2,4-triazole is 97.1185 .
Synthesis Analysis
The synthesis of 1,2,4-triazoles has been extensively studied. A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole is calculated by the density functional theory method in the B3LYP/6–31G approximation . The calculated bond lengths and bond angles are well consistent with their experimental values .Physical And Chemical Properties Analysis
1,2,4-Triazole is a white solid with a melting point of 120 to 121 °C and a boiling point of 260 °C. It has a density of 1.439 g/cm^3 and is very soluble in water .Scientific Research Applications
Anticancer Agents
4-Ethyl-1,2,4-triazole derivatives have shown promising results as anticancer agents . For instance, compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity against the Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line, revealing that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Antifungal Agents
Compounds containing a triazole structure, such as 4-Ethyl-1,2,4-triazole, have been developed and proven to be effective as antifungal agents . Examples include ketoconazole and fluconazole .
Anti-Urease Agents
4-Ethyl-1,2,4-triazole has potential pharmacological activities as an anti-urease agent . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and inhibiting its activity can be beneficial in treating certain medical conditions.
Anti-Inflammatory Agents
4-Ethyl-1,2,4-triazole also exhibits anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, and substances that can reduce inflammation can be used to treat a variety of conditions, from minor injuries to chronic diseases.
Antioxidant Agents
This compound has been reported to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anticonvulsant Agents
4-Ethyl-1,2,4-triazole has been reported to have anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Use in Chemotherapy
High nitrogen-containing heterocyclic systems, including 4-Ethyl-1,2,4-triazole, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, particularly chemotherapy .
Use in Material Chemistry
Compounds containing triazole have an important application value in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
4-Ethyl-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole derivatives are often enzymes and receptors in biological systems . These compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
The mode of action of 4-Ethyl-1,2,4-triazole involves its interaction with its targets. The 1,2,4-triazole ring in the structure of 4-Ethyl-1,2,4-triazole can interact with the amino acids present in the active site of its target proteins . This interaction can lead to changes in the function of the target proteins, affecting the biological processes they are involved in .
Biochemical Pathways
4-Ethyl-1,2,4-triazole, like other 1,2,4-triazole derivatives, can affect various biochemical pathways. The specific pathways affected depend on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to the antifungal activity of these compounds .
Result of Action
The result of the action of 4-Ethyl-1,2,4-triazole at the molecular and cellular level depends on its specific targets and the biochemical pathways it affects. For instance, if 4-Ethyl-1,2,4-triazole targets enzymes involved in ergosterol biosynthesis, it could lead to disruption of fungal membranes, resulting in antifungal activity .
properties
IUPAC Name |
4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-7-3-5-6-4-7/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZNTDWFMFOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4H-1,2,4-triazole | |
Q & A
Q1: What is the significance of 1,2,4-triazole and pyrazole in medicinal chemistry?
A1: Both 1,2,4-triazole and pyrazole are considered important pharmacophores in medicinal chemistry. [] These structures are associated with a wide range of biological activities, making them attractive building blocks for drug discovery.
Q2: How does the structure of 4-Ethyl-1,2,4-triazole contribute to its coordination chemistry?
A2: 4-Ethyl-1,2,4-triazole can act as a bridging bidentate or a non-bridging tridentate ligand in coordination compounds with transition metals. [, ] This versatility allows for the formation of diverse structures, including binuclear and polynuclear complexes.
Q3: Can you provide an example of how 4-Ethyl-1,2,4-triazole is incorporated into more complex molecules with potential pharmacological activity?
A3: Researchers have synthesized a series of S-alkyl derivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol. [] These compounds, incorporating both the 1,2,4-triazole and pyrazole moieties, were designed for their potential biological activity and investigated using molecular docking studies.
Q4: What insights did the molecular docking studies of the S-alkyl derivatives provide?
A4: Molecular docking simulations indicated that the synthesized S-alkyl derivatives might interact with enzymes such as anaplastic lymphoma kinase (ALK), lanosterol 14-alpha demethylase, and cyclooxygenase-1 (COX-1). [] These findings suggest potential applications in targeting these enzymes for therapeutic purposes.
Q5: What is the influence of substituents on the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids?
A5: Studies have shown that the presence and nature of substituents on the 1,2,4-triazole ring, particularly at the fifth carbon atom and the N4 nitrogen, significantly impact the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids. [] Additionally, the oxidation state of the sulfur atom also plays a role in determining acidity.
Q6: Can you elaborate on the findings regarding the relationship between the structure and diuretic activity of 1,2,4-triazole derivatives?
A6: Research focusing on 1,2,4-triazole derivatives with a 5-bromofuran-2-yl substituent at the C5 position of the 1,2,4-triazole ring investigated their diuretic potential. [] This study highlighted the impact of specific structural modifications on the diuretic activity of these compounds.
Q7: Which compound exhibited notable diuretic activity in the study on 1,2,4-triazole derivatives?
A7: Among the tested compounds, morpholinium 2-((5-bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-ylthio)acetate demonstrated the most significant diuretic activity. []
Q8: Have any studies explored the anti-inflammatory potential of 1,2,4-triazole derivatives?
A8: Yes, investigations into the anti-inflammatory activity of 5-thio derivatives of 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole have been conducted. [] The study aimed to identify safer and potentially more effective alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Q9: What were the key findings of the anti-inflammatory study?
A9: The potassium salt of 2-(4-ethyl-5-(5-bromofuran-2-yl)-1,2,4-triazole-3-ylthio)acetic acid showed substantial anti-inflammatory activity, even surpassing the reference drug diclofenac in its ability to suppress edema formation in rats. []
Q10: Did the study identify any structure-activity relationships regarding the anti-inflammatory effects?
A10: The research revealed that substituting the bromine atom with a dimethylamino group at a specific position in the molecule led to enhanced anti-inflammatory activity. [] Furthermore, variations in the type of ammonium salt used in the compounds influenced the inflammatory response.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2591184.png)
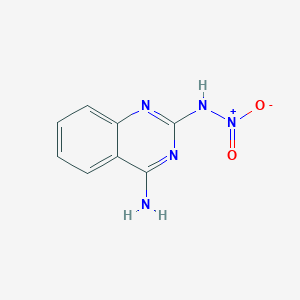

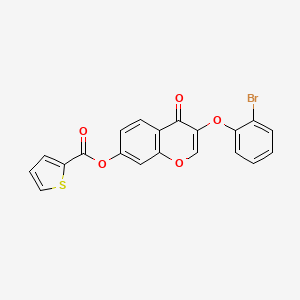
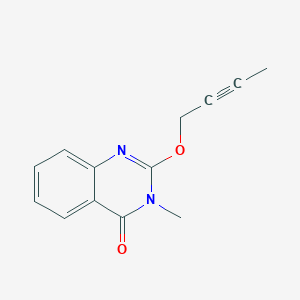
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2591192.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)
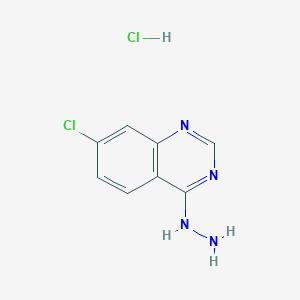

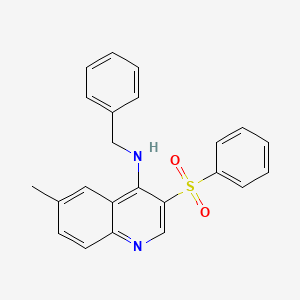

![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)
